2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN7OS/c1-15-8-9-18(13-20(15)26)27-23(34)14-35-25-28-21-7-5-4-6-19(21)24-29-22(31-33(24)25)10-11-32-17(3)12-16(2)30-32/h4-9,12-13H,10-11,14H2,1-3H3,(H,27,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWAYOCRBZNSLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)CCN5C(=CC(=N5)C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazoloquinazoline intermediates, followed by their coupling and subsequent functionalization to introduce the acetamide group.
Preparation of Pyrazole Intermediate: The pyrazole intermediate can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.
Synthesis of Triazoloquinazoline Intermediate: The triazoloquinazoline core is typically constructed via a cyclization reaction involving a quinazoline derivative and a triazole precursor.
Coupling Reaction: The pyrazole and triazoloquinazoline intermediates are coupled using a thiol-based linker under mild conditions.
Introduction of Acetamide Group: The final step involves the acylation of the coupled product with 3-fluoro-4-methylphenylacetyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: It is used in studies to understand its interaction with enzymes, receptors, and other biomolecules.
Chemical Biology: The compound serves as a probe to study cellular pathways and mechanisms.
Industrial Applications: It may be explored for its use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s uniqueness lies in its hybrid triazoloquinazoline-pyrazole core, distinguishing it from other acetamide derivatives. Key structural comparisons include:
Challenges in Similarity Assessment
Structural similarity metrics (e.g., Tanimoto coefficient, pharmacophore mapping) may misclassify functional analogs due to divergent bioactivity profiles. For example:
- Minor modifications (e.g., fluorine substitution) can drastically alter receptor binding or toxicity .
- The triazoloquinazoline core’s planar structure may confer DNA intercalation, absent in non-aromatic analogs .
Biological Activity
The compound 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide represents a novel class of bioactive molecules that combine the pharmacophoric elements of triazole and quinazoline scaffolds. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C27H26F3N7O3S |
| Molecular Weight | 585.61 g/mol |
| InChI Key | PSUQRARSEDGRGC-UHFFFAOYSA-N |
| Purity | 95% |
This compound is characterized by the presence of a sulfanyl group and a triazoloquinazoline framework, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives of [1,2,4]triazolo[4,3-c]quinazolines have exhibited significant cytotoxic effects against various cancer cell lines. One study reported that compounds with similar structures showed IC50 values ranging from 2.44 to 9.43 μM , indicating promising activity against HepG2 and HCT-116 cell lines . The mechanism appears to involve DNA intercalation and inhibition of topoisomerase II activity, which are critical for cancer cell proliferation.
Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory activity . Research indicates that quinazoline derivatives can inhibit pro-inflammatory cytokines and mediators in models of inflammation . For instance, one study identified derivatives that significantly inhibited carrageenan-induced paw edema in animal models, suggesting a mechanism involving the modulation of inflammatory pathways.
Antimicrobial Activity
The biological evaluation of similar pyrazole derivatives has also demonstrated antimicrobial properties . Compounds containing the pyrazole moiety have been shown to exhibit activity against various bacterial strains and fungi . This suggests that the target compound may also possess antimicrobial capabilities due to its structural similarities.
Study 1: Cytotoxicity Assessment
A study conducted on quinazoline derivatives revealed that certain substitutions significantly enhanced cytotoxic activity. The most active derivative showed an IC50 value of 2.44 μM against HCT-116 cells, which was attributed to improved binding affinity to DNA due to hydrophobic interactions facilitated by the trifluoromethyl group .
Study 2: Anti-inflammatory Mechanism
In another investigation focusing on triazole-containing compounds, researchers found that specific derivatives inhibited the generation of pro-inflammatory cytokines in vitro. The most potent compound demonstrated an anti-inflammatory activity percentage (AA) of 53.41% , highlighting its potential therapeutic application in treating inflammatory diseases .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
